molecular formula C23H25FN2O3 B5199780 1-(cyclobutylcarbonyl)-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide

1-(cyclobutylcarbonyl)-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide

Cat. No.: B5199780
M. Wt: 396.5 g/mol
InChI Key: FLSGAZOAPAEQFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclobutylcarbonyl)-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide, also known as CPP-115, is a compound that belongs to the class of drugs called GABA aminotransferase inhibitors. It is a potent inhibitor of GABA aminotransferase, an enzyme that is responsible for the degradation of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. CPP-115 has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

1-(cyclobutylcarbonyl)-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide works by inhibiting the activity of GABA aminotransferase, an enzyme that is responsible for the degradation of GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can help to reduce anxiety, seizures, and other symptoms associated with neurological and psychiatric disorders.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can help to reduce anxiety, seizures, and other symptoms associated with neurological and psychiatric disorders. It has also been shown to have anti-inflammatory and neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-(cyclobutylcarbonyl)-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide has several advantages for lab experiments. It is a potent inhibitor of GABA aminotransferase, which makes it useful for studying the role of GABA in the brain. It is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, there are some limitations to using this compound in lab experiments. It is a highly specific inhibitor of GABA aminotransferase, which means that it may not be useful for studying other enzymes or neurotransmitters in the brain. Additionally, its potency may make it difficult to determine the optimal concentration to use in experiments.

Future Directions

There are several future directions for research on 1-(cyclobutylcarbonyl)-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide. One area of research is the development of more potent and selective inhibitors of GABA aminotransferase. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to determine the optimal dosing and administration of this compound for therapeutic use.

Synthesis Methods

1-(cyclobutylcarbonyl)-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of a cyclobutylcarbonyl chloride with 4-(2-fluorophenoxy)aniline to form 1-(cyclobutylcarbonyl)-4-(2-fluorophenoxy)phenylpiperidine-4-carboxylic acid. This intermediate is then reacted with thionyl chloride and piperidine to form the final product, this compound.

Scientific Research Applications

1-(cyclobutylcarbonyl)-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to be effective in increasing the levels of GABA in the brain, which can help to reduce anxiety, seizures, and other symptoms associated with these disorders.

Properties

IUPAC Name

1-(cyclobutanecarbonyl)-N-[4-(2-fluorophenoxy)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O3/c24-20-6-1-2-7-21(20)29-19-10-8-18(9-11-19)25-22(27)16-12-14-26(15-13-16)23(28)17-4-3-5-17/h1-2,6-11,16-17H,3-5,12-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSGAZOAPAEQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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